molecular formula C18H16N2O2 B12853556 4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile

4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12853556
M. Wt: 292.3 g/mol
InChI Key: RYEUGXWUNWGBGS-UHFFFAOYSA-N
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Description

4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with various functional groups, such as:

Uniqueness

What sets 4-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-hydroxy-5-[2-(pyrrolidine-3-carbonyl)phenyl]benzonitrile

InChI

InChI=1S/C18H16N2O2/c19-10-14-9-12(5-6-17(14)21)15-3-1-2-4-16(15)18(22)13-7-8-20-11-13/h1-6,9,13,20-21H,7-8,11H2

InChI Key

RYEUGXWUNWGBGS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)O)C#N

Origin of Product

United States

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